2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium
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Overview
Description
2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and a phenyl group attached to an imidazole ring The imidazole ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium typically involves a multi-step process. One common method is the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4). This reaction forms the imidazole ring and introduces the bromophenyl and phenyl groups .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions:
2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.
Substitution: The bromine atom in the para position of the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
The compound has shown potential in biological and medicinal research. It has been studied for its antimicrobial and anticancer properties. The presence of the bromophenyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
4-Bromophenylacetic acid: A derivative of phenylacetic acid with a bromine atom in the para position.
4-Bromophenylpiperazine: A compound with a bromophenyl group attached to a piperazine ring.
4-Bromophenylthiazole: A thiazole derivative with a bromophenyl group.
Uniqueness:
2-(4-Bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium is unique due to its imidazole ring structure combined with the bromophenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-5,5-dimethyl-1-oxido-4-phenylimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-17(2)15(12-6-4-3-5-7-12)19-16(20(17)21)13-8-10-14(18)11-9-13/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGWKSHPAPGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(=[N+]1[O-])C2=CC=C(C=C2)Br)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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